Glucuronyl-lactose
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
GlcAβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Glucuronyl Lactose
Fundamental Enzymatic Glucuronylation of Lactose (B1674315)
The creation of Glucuronyl-lactose hinges on the enzymatic transfer of a glucuronic acid moiety to a lactose molecule. This critical step is catalyzed by a specific class of enzymes known as glucuronyltransferases.
Role of Glucuronyltransferases (GlcAT-P and Related Isoforms) in Lactose Glucuronylation
The primary enzymes responsible for the glucuronylation of lactose are glucuronyltransferases, with the catalytic domain of the mouse brain glucuronyltransferase, GlcAT-P, being a key example. oup.comoup.com In engineered Escherichia coli systems, the expression of GlcAT-P has been shown to efficiently attach glucuronic acid to lactose. oup.comoup.com This process results in the formation of GlcAβ-3Galβ-4Glc, confirming the direct glucuronylation of lactose. oup.com
Studies have demonstrated that when engineered E. coli strains expressing GlcAT-P are cultured in the presence of lactose, they can produce this compound. researchgate.netresearchgate.netnih.gov For instance, a strain specifically designed to produce this compound, without the subsequent synthesis of more complex oligosaccharides, yielded 4.0 g/L of the compound. oup.com This highlights the effectiveness of GlcAT-P in this specific biosynthetic reaction.
Substrate Specificity and Promiscuity of Glucuronyltransferases Towards Lactose and Analogues
While glucuronyltransferases are generally specific, they can exhibit a degree of substrate promiscuity. The rat brain homolog of GlcAT-P was initially reported to consider lactose a poor acceptor substrate, showing only 4% of the transfer efficiency compared to N-acetyllactosamine (Galβ1-4GlcNAc). oup.com However, under specific in vivo experimental conditions within engineered E. coli, lactose has been shown to be efficiently glucuronylated. oup.com
Precursor Supply for this compound Synthesis
The efficient synthesis of this compound is not only dependent on the glucuronyltransferase enzyme but also on a steady supply of the activated sugar donor, UDP-glucuronic acid (UDP-GlcA).
Enzymatic Components in UDP-GlcA Synthesis: UDP-Glucose Dehydrogenase (e.g., KfiD, Ugd)
The key enzyme responsible for the synthesis of UDP-GlcA is UDP-glucose dehydrogenase (UGDH). nih.govnih.govmdpi.com In E. coli, there are endogenous UGDH enzymes, such as Ugd from the K-12 strain. oup.com However, research has shown that the overexpression of an orthologous gene, kfiD from E. coli K5, significantly enhances the yield of glucuronylated products. oup.comoup.comresearchgate.net
This suggests that while the native enzymatic machinery can produce UDP-GlcA, supplementing it with a more efficient or differently regulated dehydrogenase is crucial for large-scale production. oup.com The KfiD enzyme, part of the gene cluster for capsular K5 heparosan synthesis, has proven effective in boosting UDP-GlcA levels for the synthesis of this compound and other related compounds in engineered bacterial systems. researchgate.netresearchgate.netnih.govresearchgate.net
Regulation of UDP-GlcA Precursor Availability for this compound Formation
The availability of UDP-GlcA is a tightly regulated process within the cell. One strategy to increase its supply involves the overexpression of RcsA, a positive regulator of colanic acid synthesis, an exopolysaccharide that contains glucuronic acid. oup.com This approach leverages the cell's natural regulatory networks to enhance the production of the necessary precursor. oup.com
In Vivo Biosynthetic Pathways Utilizing this compound as an Intermediate
This compound serves as a crucial intermediate in various biosynthetic pathways, particularly in engineered microbial systems designed for the production of complex carbohydrates. Its formation, typically from lactose and UDP-glucuronic acid, provides a foundational structure that can be elongated or modified to create a range of valuable oligosaccharides and polysaccharides.
This compound in the Synthesis of Glucuronylated Oligosaccharides
The in vivo synthesis of glucuronylated oligosaccharides has been successfully demonstrated in metabolically engineered Escherichia coli. oup.com In these systems, lactose is internalized by the cell via the β-galactoside permease LacY. oup.comoup.com Due to the inactivation of the lacZ gene, the internalized lactose is not degraded and is instead available as an acceptor substrate for glycosyltransferases. oup.comnih.gov
The catalytic domain of a mammalian glucuronyltransferase, such as mouse glucuronyltransferase GlcAT-P, is expressed in these engineered strains. oup.comnih.gov This enzyme facilitates the transfer of a glucuronic acid (GlcA) moiety from a UDP-glucuronic acid donor to the lactose acceptor, forming this compound (GlcAβ-3Galβ-4Glc). oup.comoup.com Research has shown that lactose is an efficient acceptor for this enzyme under in vivo conditions, with one study reporting a production yield of 4.0 g/L for this compound. oup.comoup.com
This pathway can be extended to produce more complex oligosaccharides. When engineered strains are also equipped with genes to synthesize larger acceptor molecules like neolactotetraose (B8180316) (nLc4) or neolactohexaose (nLc6) from the initial lactose pool, the glucuronyltransferase can act on these elongated structures as well. oup.comoup.comucl.ac.uk Efficient glucuronylation requires a sufficient supply of the sugar donor, UDP-glucuronic acid. While E. coli K-12 has a native UDP-glucose dehydrogenase, studies have shown that co-expressing an orthologous gene, such as kfiD from E. coli K5, significantly enhances the yield of the final glucuronylated products. oup.comnih.govresearchgate.net
Table 1: Production of Glucuronylated Oligosaccharides in Engineered E. coli
| Acceptor Substrate | Key Enzymes Expressed | Sugar Donor | Product | Reported Yield | Source |
|---|---|---|---|---|---|
| Lactose | Glucuronyltransferase (GlcAT-P) | UDP-Glucuronic Acid | This compound (GlcALac) | 4.0 g/L | oup.comoup.com |
| Neolactotetraose (nLc4) | GlcAT-P, β1,3-GlcNAcT, β1,4-GalT, KfiD | UDP-Glucuronic Acid | Glucuronyl-neolactotetraose (GlcAnLc4) | 5.1 g/L | oup.com |
Contribution to the Biosynthesis of Specific Glycoepitopes (e.g., HNK-1 Precursors)
The glucuronylated oligosaccharides produced through these bacterial fermentation processes are significant as they serve as precursors to biologically important glycoepitopes. oup.com A primary example is the human natural killer-1 (HNK-1) carbohydrate motif, a unique trisaccharide sequence found on glycoproteins and glycolipids, particularly in the nervous system where it plays roles in neural cell adhesion and regeneration. nih.govresearchgate.net
The synthesized glucuronylated structures, such as GlcAβ-3Galβ-4GlcNAc-R, represent the core carbohydrate moiety of the nonsulfated HNK-1 epitope. researchgate.net The bacterial synthesis platform provides a method to produce these specific HNK-1 precursors, which can then be used for further chemo-enzymatic synthesis of the complete, sulfated HNK-1 epitope for research and therapeutic applications. oup.comresearchgate.net The expression of mouse glucuronyltransferase GlcAT-P, which is involved in the natural biosynthesis of the HNK-1 carbohydrate, is key to producing these precursor molecules in the engineered E. coli system. oup.comnih.gov
Enzymatic Polymerization Primed by this compound (e.g., Chondbiuronan Synthesis)
This compound can act as a primer to initiate enzymatic polymerization for the synthesis of novel polysaccharides. globalauthorid.comnih.govmdpi.com A notable example is the production of chondbiuronan, a chondroitin-like polysaccharide, in engineered E. coli. researchgate.netresearchgate.net This process leverages the promiscuity of certain glycosyltransferases. researchgate.net
In this pathway, E. coli is engineered to co-express a glucuronyltransferase (GlcAT-P) and a chondroitin (B13769445) synthase, such as KfoC from E. coli K4. nih.govresearchgate.net The GlcAT-P first synthesizes this compound from exogenously supplied lactose. nih.govresearchgate.net This this compound then serves as a primer for the KfoC synthase. globalauthorid.comnih.govmdpi.com
The KfoC enzyme is a bifunctional polymerase that naturally synthesizes chondroitin from UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govnih.gov However, in strains engineered to lack the ability to produce UDP-GalNAc, the KfoC synthase incorporates galactose (from the constitutively available UDP-Gal pool) instead of N-acetylgalactosamine into the growing polysaccharide chain. nih.govresearchgate.net This results in the synthesis of chondbiuronan, a novel polymer composed of repeating disaccharide units of [→4)-β-GlcA-(1→3)-β-Gal-(1→]. nih.govresearchgate.net The resulting polysaccharide has been reported to have a molecular weight of approximately 6000-8000 Da. researchgate.net
Table 2: Key Components in the Enzymatic Synthesis of Chondbiuronan
| Component | Description | Role | Source |
|---|---|---|---|
| Primer | This compound | Initiates the polymerization process by acting as the initial acceptor for the synthase. | globalauthorid.comnih.govmdpi.com |
| Synthase | Chondroitin Synthase (KfoC) | A bifunctional glycosyltransferase that catalyzes the polymerization. | nih.govresearchgate.netresearchgate.net |
| Sugar Donors | UDP-Glucuronic Acid (UDP-GlcA) and UDP-Galactose (UDP-Gal) | Provide the monosaccharide units for the elongating polysaccharide chain. | nih.govresearchgate.net |
| Resulting Polymer | Chondbiuronan | A novel chondroitin-like polysaccharide. | researchgate.net |
| Repeating Unit | →4-β-GlcA-1 → 3-β-Gal-1→ | The disaccharide structure that constitutes the polymer backbone. | nih.govresearchgate.net |
Enzymatic Synthesis and Metabolic Engineering for Glucuronyl Lactose Production
Recombinant Expression Systems for Glucuronyl-Lactose Production
Recombinant DNA technology allows for the introduction and expression of genes encoding the necessary enzymes, primarily glucuronyltransferases, in host organisms to facilitate this compound synthesis.
Heterologous Expression of Glucuronyltransferases in Microbial Hosts (e.g., Escherichia coli)
Heterologous expression of glucuronyltransferases in microbial hosts, such as Escherichia coli, is a key strategy for producing this compound. Studies have demonstrated the successful cloning and expression of glucuronyltransferases from various sources, including mammals, in engineered E. coli strains researchgate.netresearchgate.netoup.comoup.comnih.gov. For instance, the catalytic domain of mouse β-1,3-glucuronyltransferase (GlcAT-P) has been successfully expressed in E. coli to catalyze the glucuronylation of lactose (B1674315) researchgate.netoup.comoup.comnih.gov. This process involves the transfer of a glucuronic acid moiety from a sugar nucleotide donor, typically UDP-glucuronic acid (UDP-GlcA), to lactose researchgate.netresearchgate.netresearchgate.net. While E. coli K-12 possesses an indigenous UDP-glucose dehydrogenase (Ugd) involved in UDP-GlcA synthesis, the efficiency of glucuronylation can be significantly enhanced by the additional expression of orthologous genes, such as kfiD from E. coli K5, which also encodes a UDP-glucose dehydrogenase researchgate.netoup.comoup.comnih.gov. This highlights the importance of ensuring sufficient availability of the activated sugar donor for efficient glucuronyltransferase activity in the heterologous host.
Co-expression Strategies for Efficient Precursor and Enzyme Supply
Efficient production of this compound often necessitates co-expression of multiple enzymes involved in the biosynthetic pathway. This includes the glucuronyltransferase itself and enzymes required for the synthesis of the activated sugar donor, UDP-glucuronic acid, and the acceptor molecule, lactose (if not supplied exogenously). Co-expression of mouse β-1,3-glucuronyltransferase (GlcAT-P) and UDP-glucose dehydrogenase (KfiD) from E. coli K5 in engineered E. coli strains has been shown to facilitate the production of this compound from exogenously added lactose researchgate.netresearchgate.netoup.comoup.comnih.govresearchgate.net. In these systems, KfiD provides the necessary UDP-GlcA by converting UDP-glucose, which is produced endogenously in E. coli, while GlcAT-P catalyzes the transfer of glucuronic acid to lactose researchgate.netresearchgate.netoup.comoup.comresearchgate.net. Such co-expression strategies ensure that both the enzyme catalyzing the glycosidic bond formation and the required activated sugar donor are available within the host cell, leading to improved this compound synthesis researchgate.netresearchgate.netresearchgate.net.
Metabolic Engineering Approaches for Enhanced Yields
Metabolic engineering plays a crucial role in optimizing host organisms to enhance this compound production yields. This involves genetic modifications to channel metabolic flux towards the synthesis of precursors and the final product.
Genetic Modifications in Host Organisms to Optimize this compound Biosynthesis
Genetic modifications in host organisms, particularly E. coli, are employed to optimize the metabolic pathways relevant to this compound biosynthesis. Strategies include knocking out competing pathways and overexpressing genes involved in the desired synthesis route researchgate.netoup.comucl.ac.uk. For instance, to prevent the degradation of the lactose acceptor molecule, genes like lacZ, encoding β-galactosidase, can be knocked out in the host strain researchgate.netoup.com. Additionally, eliminating pathways that consume UDP-glucuronic acid for the synthesis of other polysaccharides, such as colanic acid (catalyzed by enzymes like WcaJ), can increase the availability of this crucial donor substrate for this compound synthesis researchgate.netoup.comucl.ac.uk. Overexpression of genes encoding key enzymes, such as UDP-glucose dehydrogenase (kfiD or ugd) and the heterologous glucuronyltransferase (glcAT-P), is also a common strategy to enhance the metabolic flux towards this compound production researchgate.netresearchgate.netoup.comoup.comnih.govresearchgate.net.
Strategies for Overcoming Substrate Limitations and Product Accumulation
Overcoming substrate limitations and addressing potential product accumulation issues are critical for maximizing this compound yields in engineered microbial systems. Ensuring sufficient supply of both lactose (acceptor) and UDP-glucuronic acid (donor) is paramount researchgate.netoup.comoup.com. While lactose can be supplied exogenously and its uptake enhanced by expressing appropriate transporters like LacY, the availability of intracellular UDP-glucuronic acid can be a bottleneck researchgate.netoup.comucl.ac.uk. As mentioned earlier, overexpression of UDP-glucose dehydrogenase genes (kfiD or ugd) is a strategy to boost UDP-GlcA synthesis researchgate.netoup.comoup.comnih.gov. In some cases, strategies to regulate or enhance the activity of positive regulators of relevant pathways, such as RcsA which is involved in colanic acid synthesis (and thus UDP-GlcA production), have been explored, although their effectiveness can vary oup.comoup.com. Product accumulation within the cell can sometimes lead to feedback inhibition or toxicity. While the provided search results focus more on the synthesis aspect, general metabolic engineering principles to address product accumulation include exploring export mechanisms or optimizing fermentation conditions to manage product concentration ucl.ac.ukfrontiersin.org.
Enzymatic Reaction Optimization for In Vitro Synthesis
Parameters Influencing Glucuronyltransferase Activity with Lactose (e.g., pH, temperature, cofactors)
Enzyme activity, including that of glucuronyltransferases, is influenced by various environmental factors such as pH, temperature, salt concentration, and the presence of cofactors or coenzymes. fishersci.cawikipedia.orgnih.gov These factors can impact the enzyme's three-dimensional structure and the formation of the enzyme-substrate complex, thereby affecting reaction rates. wikipedia.org
While specific detailed studies on the optimal pH, temperature, or cofactor requirements for glucuronyltransferase activity specifically with lactose as the acceptor were not extensively detailed in the provided search results, general conditions for glucuronidation reactions involving glucuronyltransferases have been reported. For instance, a glucuronidation reaction using UDP-glucuronosyltransferase (UGT) enzymes was conducted in a potassium phosphate (B84403) buffer at pH 7.0. nih.gov Incubation temperatures for such enzymatic reactions have been noted to be around 37 °C, with reactions sometimes proceeding overnight. nih.gov
Cofactors are non-protein helper molecules that can be essential for enzyme function, binding either temporarily or permanently to promote optimal shape and activity. fishersci.ca Cofactors can be inorganic ions, while coenzymes are organic helper molecules. fishersci.ca UDP-glucuronic acid (UDP-GlcA) serves as the source of the glucuronosyl group in glucuronosyltransferase reactions, acting as the sugar donor substrate. wikipedia.org The synthesis of UDP-GlcA itself is catalyzed by enzymes like UDP-glucose dehydrogenase, which utilizes NAD+ as a cofactor. wikipedia.org Although not a cofactor for the glucuronyltransferase directly, the availability of UDP-GlcA, which relies on its biosynthetic pathway and associated cofactors, is crucial for the glucuronylation reaction to proceed.
Utilization of Inexpensive Lactose as an Acceptor in Chemoenzymatic Syntheses
Lactose is effectively utilized as an acceptor substrate for glucuronyltransferase in chemoenzymatic synthesis, particularly within metabolically engineered bacterial strains. This approach offers a more economical route for producing this compound compared to methods relying solely on expensive activated sugar substrates like UDP-GlcA. wikipedia.orgwikipedia.orgwikipedia.org
Engineered Escherichia coli strains have been designed to take up exogenous lactose via lactose permease (LacY) and subsequently modify it through the action of recombinant glucuronyltransferase, such as mouse β-1,3-glucuronyltransferase (GlcAT-P), leading to the formation of this compound. nih.govnih.govnih.gov The necessary UDP-GlcA donor is provided by the action of enzymes like recombinant UDP-Glc dehydrogenase (KfiD) expressed in the same strain. nih.govnih.govnih.gov
The use of metabolically engineered bacteria and inexpensive lactose as a starting material has enabled the production of this compound. In one reported instance using an engineered strain, this compound was produced at a yield of 4.0 g/L of medium. wikipedia.orgwikipedia.org This demonstrates the potential for utilizing readily available and inexpensive lactose for the significant production of this compound through optimized enzymatic and metabolic engineering strategies.
Advanced Analytical Methodologies for Glucuronyl Lactose Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining the precise structure of glucuronyl-lactose and understanding its molecular characteristics.
Mass Spectrometry (MS) for Molecular Weight and Glycosidic Fragmentation Pattern Determination
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are frequently coupled with chromatographic separation techniques for the analysis of complex carbohydrates. biorxiv.orgresearchgate.net MS provides the mass-to-charge ratio (m/z) of the intact molecule, which can be used to confirm its molecular weight (540.4 g/mol for the sodium salt of this compound). elicityl-oligotech.com Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation patterns of glycosidic linkages are characteristic and can help determine the sequence of sugar residues and the positions of glycosidic bonds within this compound. biorxiv.orgbiorxiv.org This is particularly useful for analyzing glucuronic acid-containing oligosaccharides. sci-hub.seresearchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and quantifying its concentration. These methods often employ specialized stationary phases and detection methods optimized for carbohydrates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a widely used technique for the separation and quantification of carbohydrates, including disaccharides like lactose (B1674315) and potentially this compound. cdrfoodlab.comjournal-of-agroalimentary.romatec-conferences.orgnih.govpharmainfo.in HPLC can be used to assess the purity of a this compound sample by separating it from impurities. Various stationary phases, such as amino-based columns or hydrophilic interaction liquid chromatography (HILIC) columns, can be used for carbohydrate separation. waters.comaafco.org Due to the lack of a strong chromophore in carbohydrates, detection typically involves refractive index detection (RID), evaporative light scattering detection (ELSD), or coupling to mass spectrometry (HPLC-MS). journal-of-agroalimentary.ronih.govpharmainfo.inwaters.com HPLC-RID methods have been developed and validated for the quantification of lactose in various products, demonstrating good linearity, detection limits, and recovery rates. journal-of-agroalimentary.ronih.govpharmainfo.in While specific data for this compound quantification by HPLC-RID is less prevalent in the provided context, the principles apply to disaccharide analysis.
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Carbohydrate Profiling
HPAEC-PAD is a highly sensitive and selective technique for the analysis of carbohydrates, particularly acidic and neutral oligosaccharides. nih.govthermofisher.comthermofisher.comlcms.czclinichrom.com The anion exchange stationary phase separates carbohydrates based on their charge and pKa values, making it ideal for resolving acidic glycans like this compound from neutral sugars. Pulsed amperometric detection directly measures the electrochemical oxidation of carbohydrates at a gold electrode without the need for derivatization, offering high sensitivity and specificity. thermofisher.comlcms.cz HPAEC-PAD has been widely applied for carbohydrate profiling in complex samples like milk, allowing for the separation and detection of various mono-, di-, and oligosaccharides. thermofisher.comthermofisher.comlcms.cz This technique is considered a powerful tool for evaluating lactose content and has been used in standard methods for sugar analysis. thermofisher.comclinichrom.com
Ultra-High Performance Chromatography Coupled to Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis
UHPLC-MS/MS combines the high-resolution separation power of UHPLC with the sensitivity and specificity of tandem mass spectrometry. sci-hub.seresearchgate.netjournal-of-agroalimentary.roresearchgate.netrsc.orgmdpi.com This hyphenated technique is particularly valuable for the analysis of this compound within complex biological matrices, such as milk oligosaccharide mixtures. sci-hub.seresearchgate.net UHPLC provides faster separations with improved peak resolution compared to conventional HPLC. mdpi.com The coupled MS/MS detector allows for the selective detection and quantification of this compound based on its specific precursor and fragment ions, even in the presence of numerous other compounds. researchgate.netmdpi.commdpi.com This approach is crucial for comprehensive carbohydrate profiling and identifying glucuronic acid-containing oligosaccharides within complex samples. sci-hub.seresearchgate.net UHPLC-MS/MS methods have been developed for the analysis of various conjugated metabolites, demonstrating good recoveries and the ability to separate isomeric compounds. rsc.orgmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results (often referred to by name or as a glucuronic acid-containing disaccharide) |
| Lactose | 6134 |
| Glucuronic acid | 8845 |
| Glucose | 5793 |
| Galactose | 6035 |
| N-Acetylglucosamine | 24139 |
| N-Acetylgalactosamine | 100010 |
| Sucrose | 5720 |
| Maltose | 6255 |
| Fructose | 33350 |
| Arabinose | 7515 |
| Mannose | 18950 |
| Xylose | 135187 |
| Fucose | 135203 |
| Sialic acid (Neuraminic acid) | 840 |
| Sulfated lactose | None specifically found, refers to lactose with a sulfate (B86663) group |
Interactive Data Tables
Based on the provided information, specific quantitative data for this compound across various analytical methods in a format suitable for interactive tables is limited. However, we can present illustrative data structures based on the types of results typically obtained from these techniques, drawing from the search results on related carbohydrates where specific this compound data is not explicitly detailed in a tabular format.
Table 1: Illustrative NMR Data for a Disaccharide (Based on general carbohydrate NMR)
| Proton Signal (ppm) | ¹³C Signal (ppm) | Assignment (Example) | Glycosidic Linkage Information |
| ~4.5-5.5 | ~95-105 | Anomeric Proton/Carbon | Indicates α or β configuration |
| ~3.0-4.0 | ~60-80 | Ring Protons/Carbons | Provides structural details |
| Specific couplings | - | - | Confirms linkages (e.g., J₁,₂) |
Table 2: Illustrative MS Data for this compound (Based on molecular weight)
| Ion Type | m/z (for C₁₈H₂₉O₁₇Na₁, MW 540.4) | Potential Fragments (Illustrative) | Information Provided |
| [M+H]⁺ | 519.3 | - | Molecular Weight Confirmation |
| [M+Na]⁺ | 541.3 | - | Molecular Weight Confirmation |
| [M-H]⁻ | 517.3 | Loss of sugar units, cross-ring cleavages | Structural Information |
Table 3: Illustrative HPLC-RID Data for Carbohydrate Separation (Based on lactose analysis)
| Analyte | Retention Time (minutes) | Peak Area | Purity/Quantity Information |
| Lactose | X.XX | YYYY | Quantification |
| Impurity 1 | A.AA | BBBB | Purity Assessment |
| Impurity 2 | C.CC | DDDD | Purity Assessment |
Table 4: Illustrative HPAEC-PAD Data for Carbohydrate Separation
| Analyte | Retention Time (minutes) | Peak Area | Concentration Information |
| This compound | E.EE | FFFF | Quantification |
| Neutral Sugar A | G.GG | HHHH | Separation from neutrals |
| Acidic Oligosacch. B | I.II | JJJJ | Separation from other acidics |
Table 5: Illustrative UHPLC-MS/MS Data for this compound in a Mixture
| Analyte | Retention Time (minutes) | Precursor Ion (m/z) | Fragment Ions (m/z) | Information Provided |
| This compound | K.KK | 517.3 (or 541.3) | Specific fragments | Identification & Quantification |
| Other Glycan X | L.LL | M.MM | N.NN | Analysis in complex mixture |
Development of Novel Analytical Probes and Assays for this compound
The accurate and sensitive characterization of this compound is crucial for understanding its biological roles and potential applications. The development of novel analytical probes and assays has significantly advanced research in this area, enabling detailed structural elucidation and quantitative analysis in complex matrices.
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are widely employed techniques for the detection and structural characterization of glucuronidated compounds, including this compound. These methods offer high sensitivity and specificity, allowing for the analysis of complex mixtures. LC-MS/MS can provide accurate molecular weights and diagnostic fragmentation patterns, which are essential for confirming the structure of this compound. nih.gov For instance, in the analysis of milk oligosaccharides, LC-MS/MS using a porous graphitized carbon column has been utilized for separation and analysis. nih.gov The negative ion mode is often preferred in LC-MS/MS for saccharides like lactose and its derivatives due to higher selectivity and lower noise. uniba.it
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of this compound, providing detailed information about its molecular structure. nih.gov However, a drawback of NMR is the requirement for relatively large amounts of purified compounds. nih.gov Hyphenated techniques, such as LC-NMR, combine the separation capabilities of liquid chromatography with the structural information provided by NMR, offering a powerful approach for analyzing complex mixtures. nih.gov
Enzymatic assays also play a role in the analysis of lactose and related structures. These assays typically involve the enzymatic cleavage of the sugar, followed by the measurement of the resulting monosaccharides. eurofins.in For lactose, this involves hydrolysis by lactase into glucose and galactose, which can then be quantified using various detection methods like spectrophotometry or chromatography. eurofins.incdrfoodlab.com While many enzymatic assays focus on lactose itself, the principles can be adapted or utilized in conjunction with other methods for the analysis of this compound, particularly if enzymes specific to glucuronic acid linkages are employed. For example, studies investigating glucuronidase activity utilize substrates containing glucuronic acid residues. nih.govmegazyme.com
The development of novel probes and assays often focuses on increasing sensitivity, improving selectivity, and enabling analysis in challenging sample matrices. For instance, advancements in enzymatic assays for lactose determination in dairy products have aimed to improve accuracy and efficiency, particularly in low-lactose and lactose-free products where trace amounts need to be quantified. megazyme.com These advancements include sequential assay formats and the use of specific enzymes to avoid interference from other structurally similar sugars like galacto-oligosaccharides (GOS). megazyme.com
While direct information on novel analytical probes designed specifically for this compound is limited in the provided context, research on related glucuronidated compounds and complex carbohydrates highlights the ongoing development of sophisticated analytical strategies. For example, studies on glucuronidated flavonoids utilize LC-MS with post-column metal complexation to differentiate isomers based on distinct fragmentation patterns of the metal complexes. nih.gov This indicates a trend towards developing highly specific probes and methods for analyzing complex glycosylated structures.
Furthermore, the synthesis of modified this compound molecules with functional groups, such as terminal azide (B81097) linkers, suggests their potential use in the development of novel probes or conjugates for research applications, such as in glycan microarray analysis or for creating affinity-based assays. elicityl-oligotech.comresearchgate.net
The analysis of complex biological samples, such as milk, which contains a wide array of oligosaccharides including glucuronylated structures, necessitates advanced analytical workflows. Techniques like capillary electrophoresis (CE) and various LC-MS methods, including multiplexed tandem MS, have been used to profile milk oligosaccharides and identify novel glucuronic acid-containing structures. researchgate.netsci-hub.se
The continuous evolution of analytical methodologies, particularly in the fields of chromatography and mass spectrometry, coupled with the development of specific enzymatic tools and synthesized probes, is crucial for the comprehensive characterization of this compound in various research contexts.
Research Findings and Analytical Data Examples:
Research on this compound often involves its identification and quantification in biological samples or as a product of enzymatic reactions. Studies have shown the presence of this compound in bovine milk oligosaccharides, identified through LC-MS analysis. sci-hub.se Engineered Escherichia coli strains expressing glucuronyltransferase have also been shown to produce this compound, which was identified and quantified using techniques like NMR and Thin Layer Chromatography (TLC). oup.comoup.com
An example of analytical data can be drawn from studies involving the synthesis of this compound by engineered bacteria. In one study, the production of GlcAβ-3Galβ-4Glc (this compound) by an engineered E. coli strain was confirmed, with a reported yield of 4.0 g/L of medium under specific culture conditions. oup.com
Here is an example of how research findings might be presented in a data table format, based on the information regarding this compound production:
| Production Method | Compound Analyzed | Analytical Technique(s) Used | Reported Yield | Reference |
| Engineered E. coli fermentation | GlcAβ-3Galβ-4Glc | NMR, TLC | 4.0 g/L | oup.com |
This table summarizes a specific research finding related to the production and analysis of this compound.
Further development in this area would likely involve the creation of highly specific probes, potentially based on antibodies or aptamers, that can selectively bind to this compound. Such probes could be integrated into various assay formats, including ELISA-like assays or biosensors, for sensitive and rapid detection and quantification in diverse biological and research samples. The synthesis of this compound conjugates with fluorescent or标签 reporter molecules could also serve as valuable tools for developing novel detection methods and for studying its interactions with proteins and other biomolecules.
Biological and Biochemical Significance of Glucuronyl Lactose in Mechanistic Studies
Glucuronyl-Lactose as a Substrate in Glycosyltransferase and Glycosidase Research
The interaction of this compound with glycosyltransferases and glycosidases provides insights into the intricate processes of glycosidic bond formation and cleavage.
Investigation of Enzyme Specificity and Promiscuity
This compound serves as an acceptor substrate in studies investigating the specificity of glucuronyltransferases. Research involving engineered Escherichia coli strains expressing mammalian glucuronyltransferases, such as mouse β-1,3-glucuronyltransferase (GlcAT-P), has demonstrated the enzyme's ability to utilize exogenously added lactose (B1674315) as a substrate for the formation of this compound. nih.govwikidata.orgnih.gov Comparative studies have indicated that GlcAT-P exhibits a broader substrate specificity profile compared to GlcAT-I, another β-1,3-glucuronyltransferase involved in proteoglycan synthesis. fishersci.ca While GlcAT-P can accept lactose (Galβ1-4Glc), it also shows activity towards other disaccharides like Galβ1-4GlcNAc (N-acetyllactosamine), which appears to be a preferred substrate for the enzyme. fishersci.ca Although some reports have described lactose as a less efficient acceptor compared to others, its utilization by GlcAT-P in engineered systems highlights the enzyme's capacity for some degree of substrate promiscuity. nih.gov These findings contribute to understanding the range of substrates that glucuronyltransferases can act upon and the factors influencing their acceptor preferences.
Mechanistic Studies of Glycosidic Bond Formation and Cleavage
This compound, as a substrate or product, is relevant to mechanistic studies concerning the enzymes that form or cleave glycosidic bonds involving glucuronic acid. Glycosidases, enzymes that catalyze the hydrolysis of glycosidic linkages, employ various mechanisms, typically involving acid-base catalysis or nucleophilic substitution, to cleave the bond between sugar units. ontosight.aiuni.lu Studies on unsaturated glucuronyl hydrolases (UGLs), which are involved in the degradation of glycosaminoglycans containing unsaturated glucuronic acid residues, have explored hydration-based mechanisms and potential epoxide intermediates during the cleavage process. wikipedia.orgwikidata.org While these specific studies focus on modified glucuronides, the principles of glycosidic bond hydrolysis investigated are applicable to understanding how enzymes might process this compound or larger glycans containing glucuronic acid. Conversely, glycosyltransferases, like those that form this compound, catalyze the formation of glycosidic bonds, commonly through an SN2-like mechanism that results in the inversion of the anomeric configuration of the sugar donor. zhanggroup.org Investigations into the catalytic residues and structural features of these enzymes, often utilizing various substrates and substrate analogs, provide detailed information on the step-by-step process of glycosidic bond formation.
Role of this compound as a Glycosaminoglycan Primer
A key application of this compound in mechanistic studies is its function as a primer for the enzymatic synthesis of glycosaminoglycans (GAGs) in engineered biological systems.
Initiation of Glycosaminoglycan Chain Elongation in Engineered Systems
In metabolically engineered E. coli strains designed for the production of GAGs, this compound plays a crucial role in initiating polysaccharide chain elongation. When these strains are supplied with exogenous lactose and express the necessary glucuronyltransferase (such as mouse β-1,3-glucuronyltransferase), this compound is synthesized intracellularly. nih.govwikidata.orgnih.gov This disaccharide then acts as an acceptor molecule, or primer, for bacterial GAG synthases, such as chondroitin (B13769445) synthase KfoC. nih.govwikidata.orgfishersci.camassbank.eunih.gov The polymerase activity of these synthases then extends the this compound primer by sequentially adding activated sugar residues (e.g., UDP-glucuronic acid and UDP-N-acetylgalactosamine for chondroitin synthesis) to form nascent GAG chains. nih.govwikidata.org This engineered system allows for controlled initiation of GAG synthesis and the production of polysaccharides with defined starting points.
Exploration of Polymerase Activity and Substrate Acceptance
The use of this compound as a primer in engineered systems facilitates the exploration of the activity and substrate acceptance profiles of GAG polymerases. By providing this compound and specific UDP-sugar donors, researchers can study how synthases like KfoC incorporate different monosaccharides onto the growing glycan chain. nih.govwikidata.org For instance, studies have shown that KfoC can incorporate not only the expected N-acetylgalactosamine but also galactose into the polymer chain when supplied with UDP-galactose, demonstrating a degree of flexibility in substrate acceptance by the polymerase, initiated from the this compound primer. nih.govwikidata.org This approach allows for detailed analysis of the enzymatic steps involved in GAG polymerization and the factors influencing the composition and structure of the resulting polysaccharides.
Intermediary Role in Complex Glycan Biosynthesis
While this compound is primarily noted for its priming role in engineered GAG synthesis, glucuronylation is a modification that occurs in various complex glycans in biological systems. However, this compound itself is not typically described as a central, naturally occurring intermediate in the de novo biosynthesis pathways of major classes of complex glycans like N-glycans or O-glycans in mammalian systems. These pathways involve distinct initiation steps and sequential addition of monosaccharides to core structures. nih.govdsmz.deataman-chemicals.com
Instead, glucuronylation, the addition of a glucuronic acid residue, occurs at specific positions on certain glycans or acceptor molecules catalyzed by various glucuronyltransferases. For example, glucuronylation is a key step in the biosynthesis of the HNK-1 carbohydrate epitope, where glucuronic acid is transferred to a terminal galactose residue, often part of a larger glycan structure. nih.govfishersci.ca Glucuronidation is also a major pathway for the metabolism and detoxification of various compounds, where glucuronic acid is conjugated to lipophilic substances catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.ai
Pathway Analysis of this compound Conversion to Higher Oligosaccharides
The conversion of this compound to higher oligosaccharides involves the action of specific glycosyltransferases that sequentially add monosaccharides to the this compound core. This process is a key part of the biosynthesis of various complex carbohydrates.
One notable pathway where this compound is involved is the synthesis of chondroitin-like polysaccharides, such as chondbiuronan. In engineered Escherichia coli strains, this compound can be formed from lactose through the action of recombinant mouse β-1,3-glucuronyltransferase (GlcAT-P), with UDP-glucuronic acid (UDP-GlcA) serving as the glucuronyl donor. UDP-GlcA is provided by the action of recombinant UDP-Glc dehydrogenase (KfiD). researchgate.net Recombinant chondroitin synthase KfoC can then catalyze the synthesis of chondbiuronan using UDP-GlcA and UDP-galactose (UDP-Gal), incorporating galactose units instead of N-acetylgalactosamine (GalNAc) residues found in typical chondroitin. researchgate.net This demonstrates how this compound can serve as a starting point for the enzymatic polymerization into larger glycosaminoglycan-like structures. researchgate.net
Studies using metabolically engineered Escherichia coli have shown that lactose can be efficiently glucuronylated by glucuronyltransferase, leading to the production of this compound (GlcAβ-3Galβ-4Glc). oup.com This glucuronylation of lactose has been observed even though lactose was initially considered a poor acceptor for the enzyme compared to other substrates like N-acetyllactosamine (Galβ1-4GlcNAc). oup.com The ability of glucuronyltransferase to accept lactose as a substrate is crucial for initiating the synthesis of certain glucuronylated oligosaccharides. oup.com
The synthesis of UDP-glucuronic acid, a necessary substrate for the glucuronylation of lactose and subsequent oligosaccharide extension, is catalyzed by UDP-glucose dehydrogenase. oup.com In engineered E. coli strains, the expression of the kfiD gene from E. coli K5 has been shown to significantly improve the yield of glucuronylated oligosaccharides, highlighting the importance of sufficient UDP-GlcA supply in these pathways. oup.comoup.comnih.gov
Contribution to Neural Carbohydrate Motif Synthesis in Model Systems (e.g., HNK-1)
The biosynthesis of the HNK-1 epitope involves the sequential action of glycosyltransferases and a sulfotransferase. This compound (GlcAβ-3Galβ-4Glc) can be considered a core structure that is further modified to generate the HNK-1 motif. While the complete HNK-1 structure includes an N-acetylglucosamine (GlcNAc) residue and a sulfate (B86663) group, the glucuronylation of a lactose-containing precursor is an initial step towards building this complex epitope. oup.com
Engineered bacterial systems, such as Escherichia coli, have been utilized as model systems to study and produce glucuronylated oligosaccharides that serve as precursors for the HNK-1 carbohydrate. oup.comoup.comnih.gov By expressing specific glycosyltransferases, such as mouse glucuronyltransferase (GlcAT-P), in these bacteria, researchers have successfully demonstrated the in vivo synthesis of glucuronylated oligosaccharides, including this compound. oup.comoup.comnih.gov These glucuronylated structures are then potential substrates for subsequent enzymatic steps, such as the addition of GlcNAc and sulfation by HNK-1 sulfotransferase, to complete the synthesis of the HNK-1 epitope. oup.comnih.gov
The glucuronyltransferase responsible for adding glucuronic acid in HNK-1 synthesis, GlcAT-P (β3GAT1), is a key enzyme in this pathway. nih.govmdpi.com Another homologous glucuronyltransferase, GlcAT-S (β3GAT2), also shows HNK-1 synthesizing activity and is involved in the process. nih.gov The expression and activity of these glucuronyltransferases, along with the availability of UDP-GlcA, are critical factors influencing the synthesis of HNK-1 and related glucuronylated structures in model systems. oup.comoup.comnih.govnih.gov
The use of engineered microorganisms provides a valuable model system for dissecting the enzymatic steps involved in the formation of complex carbohydrate structures like the HNK-1 epitope and for producing these molecules for further research and potential applications. oup.comresearchgate.net
Research Applications and Functional Probes Derived from Glucuronyl Lactose
Synthesis of Glycan Building Blocks for Automated Glycan Assembly
Automated glycan assembly (AGA) has emerged as a powerful technique for the rapid and efficient synthesis of complex oligosaccharides nih.govnih.govfu-berlin.de. The success of AGA relies heavily on the availability of suitably protected and activated monosaccharide or disaccharide building blocks fu-berlin.ded-nb.infompg.de. Glucuronyl-lactose derived motifs can be incorporated into these building blocks.
Chemoenzymatic Strategies for Incorporating this compound Derived Motifs
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to overcome the limitations of each approach alone nih.govcore.ac.uknih.govfrontiersin.org. This strategy is particularly useful for the synthesis of complex glycans, offering high regio- and stereo-selectivity nih.gov. This compound derived motifs can be incorporated into glycan structures using enzymatic glycosylation steps. For instance, promiscuous glycosyltransferases can be employed to utilize lactose (B1674315) or its derivatives as sugar donors or acceptors in enzymatic reactions, leading to the formation of more complex structures containing the this compound unit d-nb.info. Research has demonstrated the use of biocatalysis to generate protected and activated building blocks for automated synthesis, highlighting the potential for incorporating this compound derived structures through such approaches d-nb.info.
Design of Protected and Activated this compound Derivatives for Solid-Phase Synthesis
Solid-phase synthesis is a key methodology in automated glycan assembly, where glycan chains are built step-by-step on a solid support nih.govnih.govbiotage.comsigmaaldrich.com. This requires building blocks that are appropriately protected to prevent unwanted side reactions and activated to facilitate the formation of glycosidic linkages d-nb.inforesearchgate.net. The design of protected and activated this compound derivatives is crucial for their successful implementation in solid-phase automated glycan assembly. Protecting groups are strategically placed on the hydroxyl groups of the this compound structure, while an activating group is introduced at the anomeric carbon to enable controlled coupling to the growing glycan chain on the solid support d-nb.infobiotage.com. The development of robust and efficient synthetic routes to produce these protected and activated derivatives in sufficient quantities is essential for advancing automated glycan synthesis fu-berlin.dempg.de.
Development of Glycoconjugate Precursors and Probes
This compound and its derivatives can serve as precursors for the synthesis of glycoconjugates and functional probes used in glycobiology research. These molecules are instrumental in developing tools to study glycan-binding proteins and other carbohydrate-mediated interactions.
Generation of Oligosaccharide Libraries for Glycan Array Development
Glycan arrays are powerful high-throughput tools used to investigate the interactions between glycans and glycan-binding proteins (GBPs), such as lectins and antibodies researchgate.netfrontiersin.orgnih.gov. These arrays consist of hundreds of different glycan structures immobilized on a solid surface researchgate.netfrontiersin.org. Oligosaccharide libraries containing this compound structures can be generated and subsequently printed onto arrays to probe GBP binding specificities. Synthetic strategies, including automated glycan assembly and chemoenzymatic methods, are employed to create diverse oligosaccharide libraries for glycan array development researchgate.netnih.gov. The inclusion of this compound containing oligosaccharides in these libraries expands the repertoire of structures available for studying a wide range of biological interactions.
Applications in Studying Carbohydrate-Protein Interactions In Vitro
This compound containing glycoconjugates and probes are valuable tools for studying carbohydrate-protein interactions in vitro frontiersin.orgchemrxiv.orgescholarship.orgfrontiersin.org. These interactions are fundamental to many biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions chemrxiv.orgfrontiersin.org. This compound derivatives can be synthesized with attached labels (e.g., fluorescent tags) or immobilized onto surfaces (e.g., nanoparticles or microarrays) to facilitate the detection and analysis of binding events researchgate.netfrontiersin.org. Studies using lactose-based ligands on nanoparticles or liposomes have demonstrated their utility in targeting and studying glycan-binding proteins like galectins, highlighting the potential for similar applications with this compound structures frontiersin.org. Analyzing the binding of proteins to this compound containing probes on glycan arrays can provide detailed insights into the specificity and affinity of these interactions researchgate.netfrontiersin.org.
Engineering of Novel Glycosaminoglycans and Polysaccharides
Glycosaminoglycans (GAGs) are linear polysaccharides with diverse biological functions, involved in processes such as cell signaling, tissue development, and inflammation sigmaaldrich.commdpi.com. They are typically composed of repeating disaccharide units, often containing a uronic acid (like glucuronic acid or iduronic acid) and an amino sugar sigmaaldrich.com. This compound can play a role in the enzymatic synthesis and engineering of novel GAGs and other polysaccharides.
In engineered biological systems, such as Escherichia coli, the introduction of specific enzymes can lead to the synthesis of non-native polysaccharides. For example, recombinant E. coli strains engineered to express enzymes like β-1,3-glucuronyltransferase can utilize exogenously added lactose to form this compound researchgate.net. This this compound can then serve as a primer for the polymerization of novel chondroitin-like polysaccharides, where galactose units replace the typical N-acetylgalactosamine residues found in natural chondroitin (B13769445) researchgate.netresearchgate.netmdpi.com. This enzymatic approach allows for the creation of polysaccharides with modified repeating units, expanding the chemical space of GAG-like structures researchgate.netresearchgate.net. Such engineered polysaccharides, like chondbiuronan (composed of repeating glucuronic acid and galactose units), represent novel materials with potential applications in various fields researchgate.net. The ability to incorporate this compound derived structures into polymeric chains through enzymatic or chemoenzymatic methods opens avenues for the design and synthesis of novel polysaccharides with tailored properties.
Rational Design of Chimeric Glycosaminoglycans with Modified Backbones
The rational design of chimeric glycosaminoglycans (GAGs) with modified backbones is an area where this compound plays a significant role. GAGs are complex linear polysaccharides with repeating disaccharide units, often containing a hexuronic acid (either glucuronic acid or iduronic acid) and a hexosamine (either N-acetylglucosamine or N-acetylgalactosamine), which can be further sulfated at various positions. The structural diversity of GAGs is crucial for their diverse biological functions, including roles in cell signaling, adhesion, and development.
Metabolic engineering approaches in host organisms like Escherichia coli have been developed to synthesize modified glycans, including GAG-like structures. In this context, this compound can be utilized as a primer or substrate for enzymatic polymerization. For instance, engineered E. coli strains co-expressing enzymes such as mammalian galactose β-glucuronyltransferase (like GlcAT-P) and bacterial GAG synthases (like KfoC from E. coli K4) can convert exogenously added lactose into this compound. This this compound can then serve as an acceptor for further glycosyltransferase activity, leading to the formation of GAG-like polymers with modified backbones. researchgate.netresearchgate.netresearchgate.net
One example involves the synthesis of chondroitin-like polymers. By using an engineered E. coli strain lacking UDP-GlcNAc 4-epimerase activity (which prevents the formation of UDP-GalNAc, a natural precursor for chondroitin) and providing this compound, the bacterial chondroitin synthase KfoC can incorporate galactose instead of N-acetylgalactosamine. researchgate.netresearchgate.netresearchgate.net This results in the synthesis of a chondroitin-like polysaccharide composed of repeating β3-galactose (Gal)-β4-glucuronic acid (GlcA) units, sometimes referred to as chondbiuronan. researchgate.netresearchgate.net This demonstrates how this compound can be strategically employed to engineer GAG backbones with altered sugar compositions.
The ability to synthesize such chimeric GAGs with defined modifications is valuable for exploring the impact of backbone structure on GAG properties and interactions. These modified GAGs can serve as tools to investigate the relationship between structure and function in biological systems.
Exploration of Structure-Activity Relationships in Engineered Glycans
This compound and glycans incorporating this disaccharide are useful in exploring structure-activity relationships in engineered glycans. The biological functions of glycans are highly dependent on their precise structures, including the type of monosaccharides, their linkages, and the presence of modifications like sulfation or sialylation. mdpi.com By synthesizing glycans with specific structural features, researchers can investigate how these features influence interactions with glycan-binding proteins (lectins), enzymes, and other biological molecules.
Studies have shown that glucuronylated glycans, including this compound (GlcALac), can exhibit immunomodulatory effects, highlighting the importance of the glucuronic acid residue and the lactose core structure for their activity. researchgate.net For example, this compound has been observed to influence cytokine production in immune cells, demonstrating a more potent effect compared to glucuronic acid alone. researchgate.net This underscores how variations in glycan structure, even the presence of a single glucuronic acid linked to lactose, can significantly impact biological activity.
Furthermore, this compound can be incorporated into more complex engineered glycans to study the functional consequences of glucuronylation within larger carbohydrate structures. The synthesis of such modified glycans allows for systematic investigation of how the position and context of glucuronic acid residues affect glycan interactions and biological roles. This is particularly relevant in the context of GAG mimetics and other engineered glycoconjugates designed for specific therapeutic or diagnostic applications.
The use of techniques like glycan arrays, although often applied to N-glycans and glycolipids, provides a platform for analyzing the interactions of engineered glycans, including those containing this compound, with a variety of proteins. mdpi.com By presenting a library of structurally defined glycans, researchers can determine binding affinities and specificities, thereby elucidating structure-activity relationships. While direct examples of this compound on glycan arrays were not explicitly detailed in the search results, the principle applies to any synthesized glycan structure.
The exploration of structure-activity relationships in engineered glycans using this compound as a component contributes to a deeper understanding of glycans' roles in health and disease and facilitates the design of novel glycotherapeutics and diagnostic tools.
Q & A
Q. What methodologies are employed to synthesize and characterize glucuronyl-lactose in laboratory settings?
this compound is synthesized via enzymatic or chemical pathways. Enzymatic synthesis typically uses glycosyltransferases (e.g., β-1,3-glucuronyltransferase) to catalyze the transfer of glucuronic acid to lactose, requiring optimization of pH, temperature, and co-factors like UDP-glucuronic acid . Chemical synthesis involves protecting-group strategies to ensure regioselective glycosidic bond formation, followed by deprotection . Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. For example, human milk studies quantify this compound using LC-MS with isotope-labeled internal standards .
Q. How do researchers investigate the biological roles of this compound in microbial or mammalian systems?
In vitro assays, such as cell culture models (e.g., intestinal epithelial cells or immune cells), are used to study this compound’s role in modulating inflammation or microbial adhesion. Techniques include ELISA for cytokine profiling and fluorescence microscopy to observe bacterial binding inhibition . For microbial interactions, growth assays with specific bacterial strains (e.g., Bifidobacterium) under controlled carbohydrate conditions help identify prebiotic effects .
Q. What strategies are used to isolate this compound from complex biological matrices like human milk?
Solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) columns is commonly employed to separate this compound from other oligosaccharides. Subsequent purification via high-performance liquid chromatography (HPLC) ensures high yield and purity. Validation involves comparing retention times and spectral data with synthetic standards .
Advanced Research Questions
Q. How can structural heterogeneity of this compound impact functional studies, and what analytical approaches address this?
Structural variants (e.g., differences in glycosidic linkage or branching) may alter bioactivity. High-resolution tandem mass spectrometry (HR-MS/MS) and ion mobility spectroscopy distinguish isomers by fragmentation patterns and collision cross-sectional areas. For example, linkage-specific enzymes (e.g., exoglycosidases) can be applied post-purification to confirm structural motifs .
Q. What experimental design considerations are critical when comparing this compound bioactivity across in vitro and in vivo models?
Key factors include:
- Dose-response calibration : Ensure physiological relevance by benchmarking against endogenous concentrations (e.g., human milk levels: 10–50 mg/L ).
- Model specificity : Use germ-free animals to isolate this compound effects from confounding microbiota interactions.
- Endpoint selection : Combine omics (metagenomics, metabolomics) with histopathological analysis to capture systemic impacts .
Q. How can contradictory data on this compound’s immunomodulatory effects be resolved?
Contradictions often arise from model-specific variables (e.g., cell type, pathogen exposure). Meta-analyses should stratify data by experimental conditions (e.g., LPS-induced inflammation vs. baseline immune activity). Cross-validation using multiple assays (e.g., flow cytometry for immune cell activation and qPCR for cytokine gene expression) enhances reliability .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?
Mixed-effects models account for inter-individual variability in longitudinal data, while principal component analysis (PCA) identifies correlated variables (e.g., microbial diversity shifts and metabolite profiles). Non-linear regression (e.g., sigmoidal curves) models threshold effects, critical for identifying bioactive concentrations .
Q. How do researchers validate the specificity of this compound interactions with putative receptors or enzymes?
Surface plasmon resonance (SPR) measures binding affinity (KD values) between this compound and target proteins (e.g., lectins). Competitive inhibition assays with structural analogs (e.g., lactose or fucosyllactose) confirm specificity. CRISPR-Cas9 knockout models further validate functional relevance .
Methodological Resources
- Synthesis & Characterization : Enzymatic protocols from human milk oligosaccharide studies .
- Bioactivity Assays : Immune modulation frameworks adapted from lactose derivative research .
- Data Analysis : Meta-analysis guidelines for resolving experimental contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
